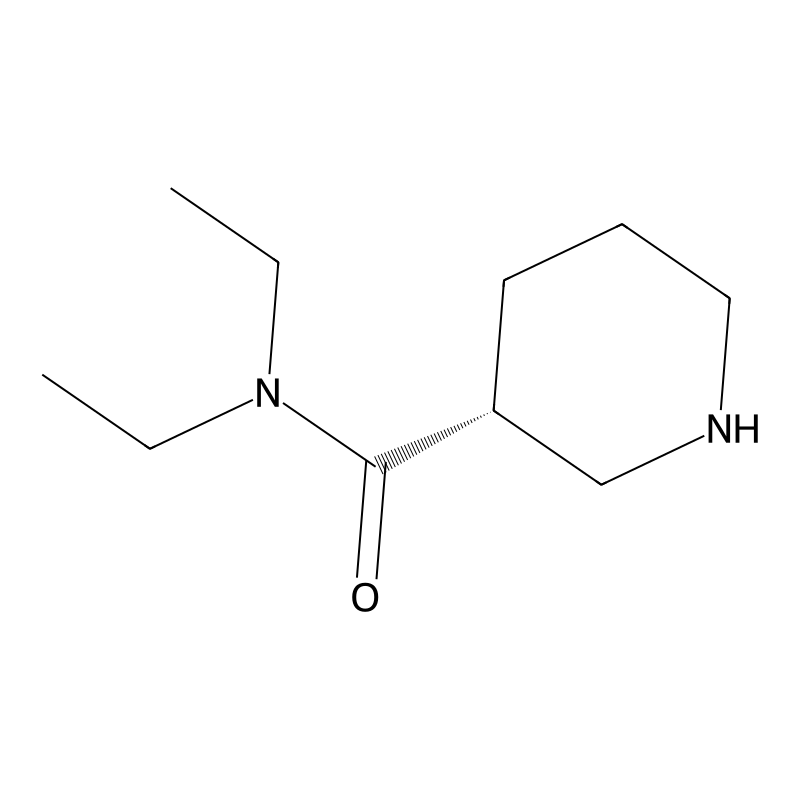

(3r)-n,n-Diethylpiperidine-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3R)-N,N-Diethylpiperidine-3-carboxamide is a chemical compound characterized by its piperidine ring structure with diethyl and carboxamide substituents. Its molecular formula is and it has a molecular weight of approximately 184.28 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

- Amidation Reactions: The formation of amides from carboxylic acids and amines, which can occur under various conditions, including the use of coupling agents or catalysts .

- Reduction Reactions: Reduction of the carbonyl group in the carboxamide can yield secondary amines or alcohols, depending on the reducing agent used.

- Substitution Reactions: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

(3R)-N,N-Diethylpiperidine-3-carboxamide exhibits significant biological activity, particularly as a modulator of the endocannabinoid system. It has been studied for its interaction with fatty acid amide hydrolase, an enzyme responsible for degrading endocannabinoids like anandamide. Inhibition of this enzyme can lead to increased levels of endocannabinoids, potentially providing therapeutic effects for conditions such as pain management and anxiety disorders .

Several methods have been developed for synthesizing (3R)-N,N-Diethylpiperidine-3-carboxamide:

- Direct Amidation: This method involves reacting piperidine derivatives with carboxylic acids in the presence of coupling agents or under high-temperature conditions to form the amide bond .

- Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that allow for the efficient synthesis of piperidine derivatives, including this compound, often resulting in high yields and selectivity .

- Biocatalytic Methods: Enzymatic synthesis techniques have emerged as environmentally friendly alternatives for producing amides, leveraging specific enzymes to facilitate the reaction under mild conditions

The primary applications of (3R)-N,N-Diethylpiperidine-3-carboxamide include:

- Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceuticals aimed at treating neurological disorders.

- Research: The compound is utilized in studies exploring enzyme inhibition and receptor interactions, contributing to a better understanding of biochemical pathways.

- Industrial

Studies involving (3R)-N,N-Diethylpiperidine-3-carboxamide have highlighted its interaction with fatty acid amide hydrolase. These interactions suggest that it may enhance endocannabinoid signaling by inhibiting the breakdown of endogenous cannabinoids, which could lead to therapeutic benefits in various neurological conditions .

(3R)-N,N-Diethylpiperidine-3-carboxamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N,N-Dimethylpiperidine-3-carboxamide | High | Exhibits different biological activity profile |

| 1-Acetylpiperidine-3-carboxamide | Moderate | Acetyl group alters reactivity and interaction |

| (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone | High | Different substitution pattern affects pharmacodynamics |

| 1-(Piperidine-3-carbonyl)piperidine-4-carboxamide | High | Additional carbonyl group introduces distinct properties |

These compounds illustrate variations in substitution patterns and functional groups that can significantly influence their biological activities and potential applications.